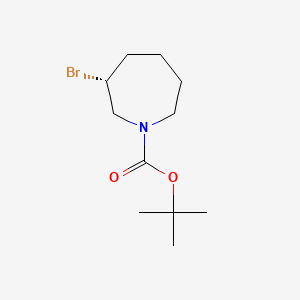
tert-Butyl (R)-3-bromoazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3R)-3-bromoazepane-1-carboxylate: is an organic compound that features a tert-butyl group, a bromine atom, and an azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-bromoazepane-1-carboxylate typically involves the bromination of an azepane derivative followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the esterification process .
Industrial Production Methods: Industrial production methods for tert-butyl (3R)-3-bromoazepane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into organic compounds in a more sustainable and versatile manner .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (3R)-3-bromoazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Catalytic hydroxylation of the tert-butyl group using manganese catalysts and hydrogen peroxide.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Manganese catalysts in the presence of hydrogen peroxide and nonafluoro-tert-butyl alcohol.
Substitution: Nucleophiles such as cyanide ions under basic conditions.
Major Products:
Oxidation: Primary alcohols as the major products.
Substitution: Compounds with substituted nucleophiles replacing the bromine atom.
Aplicaciones Científicas De Investigación
Biology and Medicine: The compound’s unique structure makes it a candidate for studying steric effects and conformational rigidity in biological systems. It may also be explored for its potential pharmaceutical applications .
Industry: In the industrial sector, tert-butyl (3R)-3-bromoazepane-1-carboxylate is utilized in the synthesis of advanced materials and as an intermediate in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of tert-butyl (3R)-3-bromoazepane-1-carboxylate involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the bromine atom can participate in substitution reactions. The azepane ring contributes to the compound’s conformational properties, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
- tert-Butyl (3R)-3-chloroazepane-1-carboxylate
- tert-Butyl (3R)-3-iodoazepane-1-carboxylate
Uniqueness: tert-Butyl (3R)-3-bromoazepane-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
Propiedades
Fórmula molecular |
C11H20BrNO2 |
|---|---|
Peso molecular |
278.19 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-bromoazepane-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8H2,1-3H3/t9-/m1/s1 |
Clave InChI |
FDJKKSLXLNJGOJ-SECBINFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCCC[C@H](C1)Br |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC(C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


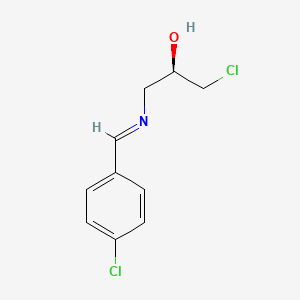
![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B14800999.png)
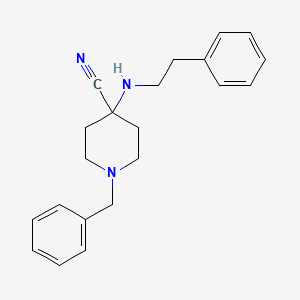
![(2E)-3-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14801009.png)
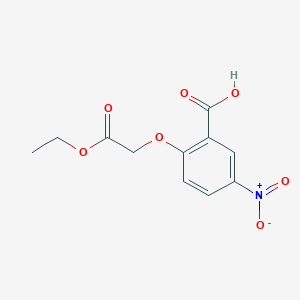
![3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B14801019.png)
![(R)-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4'-(1-methyl-1H-pyrazol-4-yl)[1,1'-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14801022.png)
![(5-Benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B14801025.png)
![6-((Benzyloxy)methyl)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B14801034.png)
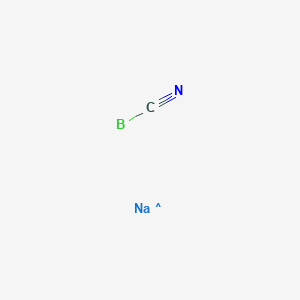
![[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14801047.png)
![tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate](/img/structure/B14801064.png)
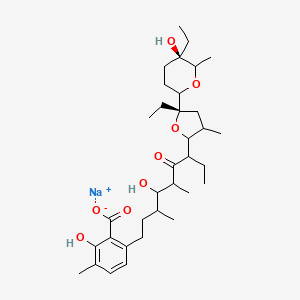
![N-[3-(3-Chloro-phenylcarbamoyl)-phenyl]-succinamic acid methyl ester](/img/structure/B14801081.png)
